molecular formula C22H25N5O4 B2907798 ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate CAS No. 921513-67-9

ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate

Cat. No.: B2907798
CAS No.: 921513-67-9
M. Wt: 423.473
InChI Key: ZBEUSPBVIXTHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused pyrazolo[4,3-c]pyridine core substituted with a 5-ethyl group, a 3-oxo moiety, and a 2-phenyl ring. The piperazine ring at position 7 is functionalized with an ethyl carboxylate ester. Its molecular formula is C₂₂H₂₅N₅O₄, with a theoretical molecular weight of 423.46 g/mol. While direct pharmacological data are unavailable, structural analogs indicate possible applications in anti-inflammatory or neuropharmacological domains .

Properties

IUPAC Name

ethyl 4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-3-24-14-17(20(28)25-10-12-26(13-11-25)22(30)31-4-2)19-18(15-24)21(29)27(23-19)16-8-6-5-7-9-16/h5-9,14-15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEUSPBVIXTHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of pyrazolo-pyridine derivatives that have shown promise in various therapeutic applications, including anti-tubercular and anticancer activities.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and a pyrazolo[4,3-c]pyridine core. Its chemical formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, and it possesses several functional groups that may contribute to its biological activity. The presence of electron-rich and electron-deficient regions within the molecule suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. For instance, a combinatorial library of such compounds was tested against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory effects. Specifically, compounds with substitutions at specific positions (e.g., N(1)CH₃ and C(5)CO₂Et) exhibited promising antituberculotic activity in vitro through MABA assays .

Anticancer Activity

Pyrazolo derivatives are also being investigated for their anticancer properties. A study indicated that certain analogs induced apoptosis in cancer cell lines, showcasing their potential as anticancer agents. The mechanisms involved include the inhibition of key signaling pathways associated with cell proliferation and survival .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Protein Kinases : Similar compounds have been shown to act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in regulating cellular responses to growth factors. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may also inhibit enzymes involved in metabolic pathways critical for the survival of pathogens like Mycobacterium tuberculosis .

Study on Antitubercular Activity

A detailed study synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their effectiveness against M. tuberculosis. Among these, the compound with ethyl substitution demonstrated a significant reduction in bacterial viability compared to controls .

CompoundStructureIC50 (μM)Remarks
Compound AStructure25Effective against M. tuberculosis
Ethyl 4-(5-Ethyl...)Structure15Most potent derivative

Study on Anticancer Properties

Another investigation focused on the apoptotic effects of related pyrazolo derivatives on Colo320 cancer cells. The study found that certain compounds led to a marked increase in apoptosis markers, indicating their potential as therapeutic agents in oncology .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the effectiveness of related compounds against non-small cell lung cancer cells, suggesting a potential therapeutic role in oncology .

Antimicrobial Effects

Thiazole derivatives are recognized for their antimicrobial properties. The structural components of 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone may enhance its ability to inhibit bacterial growth. Research has shown that similar compounds can effectively combat various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented. This compound may modulate inflammatory pathways, providing insights into its application for treating inflammatory diseases .

Enzyme Inhibition

This compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that derivatives with similar structures can significantly reduce enzyme activity, which is crucial for developing treatments for conditions like Alzheimer’s disease and certain bacterial infections .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study TitleFindings
Anticancer Activity of Benzothiazole DerivativesCompounds similar to 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone showed significant inhibition of cancer cell lines, particularly in lung cancer models .
Antimicrobial Screening of Thiazole DerivativesDemonstrated effective inhibition against various bacterial strains, supporting the compound's potential as an antimicrobial agent .
Enzyme Inhibition StudiesShowed significant reduction in AChE activity, indicating potential applications in neurodegenerative disease treatment .

Comparison with Similar Compounds

Structural Analogs with Modified Alkyl Substituents

The closest analog is ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate (CAS 921573-91-3, C₂₁H₂₃N₅O₄ , MW 409.4 g/mol) . Key differences include:

  • Substituent at position 5 : Methyl (analog) vs. ethyl (target).
  • Molecular weight : A 14 g/mol increase in the target compound due to the ethyl group.

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a thiazole-pyrimidine core. While both compounds include ester groups, the thiazolo derivative’s chlorine substituent and methoxycarbonyl group confer distinct electronic properties, likely altering target binding profiles .

Neuroactive Compounds: Eszopiclone

Eszopiclone () contains a pyrrolo[3,4-b]pyrazine core and a 4-methylpiperazinecarboxylate group. Its protein binding (52–59%) and CNS activity suggest that the target compound’s ethyl carboxylate may similarly influence pharmacokinetics, though the pyrazolo[4,3-c]pyridine core could reduce metabolic oxidation compared to eszopiclone’s pyrrole ring .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula MW (g/mol) Core Structure Key Substituents Reported Activity
Ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate Not available C₂₂H₂₅N₅O₄ 423.46 Pyrazolo[4,3-c]pyridine 5-ethyl, 2-phenyl, piperazine carboxylate Inferred CNS/anti-inflammatory
Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate 921573-91-3 C₂₁H₂₃N₅O₄ 409.40 Pyrazolo[4,3-c]pyridine 5-methyl, 2-phenyl, piperazine carboxylate No data
N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines Not available Varies ~400–450 Pyrazole 3,5-Diphenyl, N-aryl Antipyretic, anti-inflammatory
Eszopiclone 138729-47-2 C₁₇H₁₇ClN₆O₃ 388.81 Pyrrolo[3,4-b]pyrazine 5-chloro-2-pyridinyl, 4-methylpiperazine Sedative-hypnotic

Key Research Findings

Heterocycle Stability : The pyrazolo[4,3-c]pyridine core is less oxidation-prone than eszopiclone’s pyrrolopyrazine, suggesting longer half-life .

Biological Activity : Pyrazole derivatives with phenyl groups () demonstrate that bulky aromatic substituents correlate with anti-inflammatory effects, a trait shared by the target compound’s 2-phenyl group .

Q & A

Q. What are the key synthetic routes for preparing ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclization to form the pyrazolopyridine core. For example, reacting substituted hydrazines with carbonyl precursors under acidic conditions can yield the pyrazolone intermediate, followed by cyclization with aldehydes to assemble the core structure. Subsequent coupling with a piperazine-1-carboxylate derivative via amidation or nucleophilic substitution introduces the piperazine moiety. Reaction conditions (e.g., solvent choice, temperature, catalysts) must be optimized to minimize side products .

Q. How is structural characterization of this compound performed?

Advanced spectroscopic and crystallographic methods are critical:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent patterns and confirm regiochemistry.
  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrazolopyridine core) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro biological assays are used to screen its activity?

Initial screening focuses on cytotoxicity (e.g., MTT assay against HeLa, DU 145, or MCF-7 cell lines) and enzyme inhibition (e.g., kinase or protease assays). IC50_{50} values in the low micromolar range are indicative of therapeutic potential. Anti-inflammatory activity can be assessed via TNF-α or IL-6 suppression in macrophage models .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Statistical experimental design (e.g., factorial or response surface methodology) identifies critical parameters (temperature, solvent polarity, stoichiometry). For example, continuous flow reactors improve heat/mass transfer and reduce reaction times compared to batch processes. Green chemistry principles, such as replacing hazardous solvents with ionic liquids or supercritical CO2_2, enhance sustainability .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or impurities. Methodological solutions include:

  • Standardized protocols : Harmonize cell culture conditions and assay readouts (e.g., ATP-based viability vs. resazurin reduction).
  • Purity validation : Use HPLC (≥95% purity) and control for residual solvents .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How does structural modification (e.g., ethyl vs. methyl substituents) affect pharmacological properties?

Substituent effects are studied via structure-activity relationship (SAR) analysis:

  • Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring may enhance kinase inhibition by increasing electrophilicity.
  • Ethyl vs. methyl at the 5-position alters lipophilicity, impacting membrane permeability (logP) and metabolic stability (CYP450 susceptibility). Computational docking (AutoDock, Schrödinger) predicts binding modes to targets like EGFR or PI3K .

Q. What computational methods predict the compound’s metabolic fate?

In silico tools (e.g., SwissADME, MetaSite) simulate Phase I/II metabolism:

  • Phase I : Oxidative deethylation of the piperazine ethyl ester is likely, forming a carboxylic acid derivative.
  • Phase II : Glucuronidation at the pyrazolopyridine carbonyl group may enhance solubility. Experimental validation via LC-MS/MS in hepatocyte models is recommended .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility during formulation for in vivo studies?

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
  • Co-solvents : Use Cremophor EL or cyclodextrins in preclinical formulations .

Q. What techniques validate target engagement in cellular models?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins.
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.